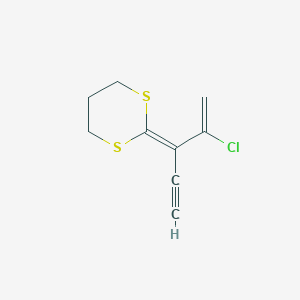
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane is an organic compound characterized by its unique structure, which includes a chlorinated pentenylidene group attached to a dithiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane typically involves the following steps:
Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of 1,3-dithiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorinated Pentenylidene Group: The chlorinated pentenylidene group can be introduced through a series of reactions involving chlorination, alkylation, and dehydrohalogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The chlorinated group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its unique structure allows it to participate in various chemical reactions that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromopent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with a bromine atom instead of chlorine.
2-(2-Iodopent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with an iodine atom instead of chlorine.
2-(2-Fluoropent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane is unique due to its specific chlorinated pentenylidene group, which imparts distinct chemical properties and reactivity compared to its brominated, iodinated, and fluorinated counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
845776-96-7 |
|---|---|
Fórmula molecular |
C9H9ClS2 |
Peso molecular |
216.8 g/mol |
Nombre IUPAC |
2-(2-chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C9H9ClS2/c1-3-8(7(2)10)9-11-5-4-6-12-9/h1H,2,4-6H2 |
Clave InChI |
WONCNICSWMNLCD-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=C1SCCCS1)C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


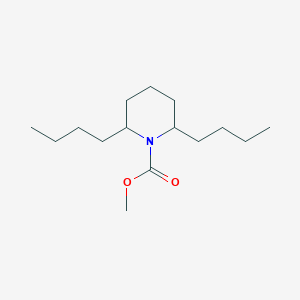
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
![1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14189585.png)
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)
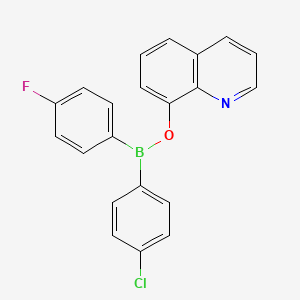
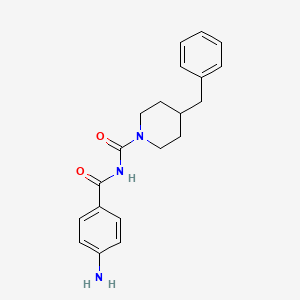
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
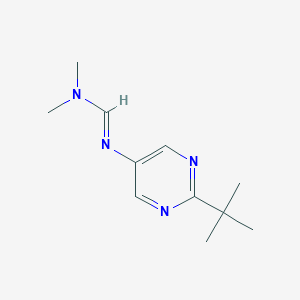
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

